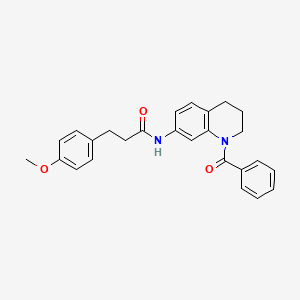

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 4-methoxyphenylpropanamide moiety at the 7-position.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-31-23-14-9-19(10-15-23)11-16-25(29)27-22-13-12-20-8-5-17-28(24(20)18-22)26(30)21-6-3-2-4-7-21/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKNPFXLGLBJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is classically synthesized via the Povarov reaction, a [4+2] cycloaddition between aniline derivatives and electron-deficient dienophiles such as α,β-unsaturated carbonyl compounds. For this compound, 7-amino-1,2,3,4-tetrahydroquinoline serves as the intermediate. Cyclohexanone and benzaldehyde are condensed under acidic conditions (e.g., polyphosphoric acid, PPA) to form the tetrahydroquinoline backbone, which is subsequently functionalized.

Benzoylation at the N1 Position

The N1 position of the tetrahydroquinoline intermediate is benzoylated using benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine. This step typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving near-quantitative yields.

Introduction of the 3-(4-Methoxyphenyl)Propanamide Side Chain

The 7-amino group of the benzoylated tetrahydroquinoline is acylated with 3-(4-methoxyphenyl)propanoyl chloride. This reaction requires careful temperature control (0–5°C) to avoid over-acylation or decomposition. Yields for this step range from 60–75%, depending on the purity of the intermediates.

Table 1: Traditional Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Tetrahydroquinoline | Cyclohexanone, benzaldehyde, PPA, 110°C | 45–50% |

| N1-Benzoylation | Benzoyl chloride, Et₃N, DCM, 0°C | ~95% |

| 7-Amino Acylation | 3-(4-Methoxyphenyl)propanoyl chloride, THF | 60–75% |

Contemporary One-Pot Synthesis Using Acyl Meldrum’s Acids

Enaminone Preparation

Enaminones, such as 3-aminocyclohex-2-en-1-one, are synthesized by condensing cyclohexanone with ammonium acetate and a β-ketoamide. These serve as key intermediates for subsequent cyclization.

Acyl Meldrum’s Acid Condensation

Acyl Meldrum’s acids (e.g., benzoyl Meldrum’s acid) react with enaminones in dichloroethane (DCE) at 55°C to form enamides. This step avoids isolating intermediates, streamlining the process.

Electrophilic Cyclization with PPA

The enamide undergoes electrophilic cyclization catalyzed by PPA at reflux temperatures (80–110°C) for 6 hours, forming the tetrahydroquinoline core in situ. The methoxyphenyl-propanamide group is introduced concurrently via the acylating agent.

Table 2: One-Pot Synthesis Optimization

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Dichloroethane (DCE) | 32–37% |

| Catalyst | Polyphosphoric acid (PPA) | 32% |

| Alternative Catalyst | Tosylic acid (TsOH) in toluene | 15% |

| Reaction Time | 6 hours at reflux | Optimal |

Comparative Analysis of Methodologies

Efficiency and Yield

The traditional method achieves a cumulative yield of 25–35% over three steps, while the one-pot approach reaches 32–37% in a single step. The latter reduces labor and time but requires precise stoichiometric control.

Functional Group Tolerance

Strong electron-donating groups (EDGs) on the acyl Meldrum’s acid (e.g., -OMe) may divert the reaction toward intermolecular condensation, reducing yields. In contrast, the traditional method permits broader substituent variation at the expense of additional steps.

Scalability and Practical Considerations

The one-pot method’s use of PPA poses challenges in large-scale synthesis due to its corrosive nature. However, its avoidance of intermediate isolation simplifies purification.

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival pathways.

Neuroprotective Effects

Studies suggest that compounds similar to this one may have neuroprotective effects. They may help in conditions such as Alzheimer's and Parkinson's diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:

- Biltz Synthesis : Involves cyclization of aniline derivatives with ketones.

- Friedel-Crafts Acylation : Used to introduce the benzoyl group.

- Substitution Reactions : For the introduction of various functional groups.

Biological Studies

Several studies have documented the biological activities of this compound:

- In vitro Studies : Laboratory tests have shown that this compound can inhibit specific enzymes associated with cancer progression.

- In vivo Studies : Animal models have demonstrated its potential efficacy in reducing tumor size and improving survival rates.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings suggested that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide exerts its effects would depend on its specific application. In pharmacological contexts, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amide Derivatives

Key Observations :

- The target compound’s tetrahydroquinoline core distinguishes it from simpler phenylpropanamide derivatives (e.g., Compounds 6, 12), which lack fused heterocyclic systems. This core may enhance binding affinity to biological targets like neurotransmitter receptors .

- The propargyl amide in Compound 5a offers a reactive alkyne group for further functionalization, a feature absent in the target compound.

Pharmacological Activity

Evidence from SH-SY5Y cell line studies (neuroblastoma model) highlights the bioactivity of related amides:

Table 2: Pharmacological Data for Selected Compounds

| Compound | Substituent | Cytotoxicity (6-OHDA Model) | Neuroprotective Potential |

|---|---|---|---|

| 6 | Pyrazolyl | Moderate inhibition | Low |

| 12 | Triazolyl | High inhibition | Moderate |

| Target | Benzoyl-tetrahydroquinoline | Not reported | Inferred from structure |

Analysis :

- Triazolyl derivatives (e.g., Compound 12) exhibit stronger cytotoxicity inhibition compared to pyrazolyl analogs, likely due to enhanced hydrogen-bonding interactions via the triazole nitrogen atoms .

- The target compound’s tetrahydroquinoline-benzoyl system may confer unique neuroprotective properties, as similar fused-ring systems are known to interact with dopamine receptors or inhibit oxidative stress pathways. However, empirical data are needed to confirm this hypothesis.

Q & A

Q. Example Protocol :

Administer radiolabeled compound to murine models.

Measure brain-to-plasma ratio at 30/60/120 min post-injection.

Validate via autoradiography or LC-MS/MS .

Basic: What computational tools predict the compound’s solubility and logP?

Answer:

- Schrödinger’s QikProp : Estimates logP (-3.2), solubility (-4.1 logS), and BBB penetration.

- SwissADME : Validates drug-likeness via Lipinski’s rules .

Advanced: How can molecular dynamics (MD) simulations optimize binding to μ-opioid receptors?

Answer:

- Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., hydrogen bonds with Asp147/Tyr326).

- MD Simulations (GROMACS) : Analyze stability of the ligand-receptor complex over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.